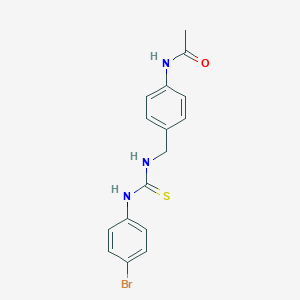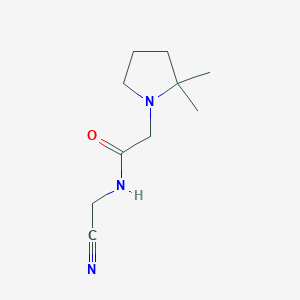
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide, also known as DEIDA, is a chemical compound synthesized for scientific research purposes. It belongs to the class of imidazolidinones and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide may act by inhibiting the activity of enzymes such as acetylcholinesterase, which are involved in various physiological processes. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide may also act by inhibiting the growth of cancer cells through a mechanism that involves the induction of apoptosis.
Biochemical and Physiological Effects
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in various physiological processes. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been evaluated for its potential use as an antibacterial and antifungal agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is its high yield in the synthesis process. This makes it easier to obtain large quantities of the compound for use in lab experiments. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects, which make it a promising compound for further research.
However, one of the limitations of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study the compound's effects. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has not been extensively studied for its potential side effects, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. One area of research could focus on understanding the compound's mechanism of action. This could involve studying the interactions between 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide and various enzymes and proteins in the body.
Another area of research could focus on evaluating the potential side effects of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. This could involve studying the compound's effects on various organs and systems in the body.
Finally, research could also focus on developing new applications for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. This could involve studying the compound's effects on various diseases and conditions, as well as developing new formulations and delivery methods for the compound.
Synthesis Methods
The synthesis of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 3,5-dimethylphenylacetic acid with ethyl chloroformate to form an intermediate compound, which is then reacted with imidazolidine-2,4-dione to produce 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide obtained from this method is high, and the compound is purified by recrystallization.
Scientific Research Applications
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has also been studied for its potential use as an antibacterial and antifungal agent. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been evaluated for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in various physiological processes.
properties
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQJIVROQMDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclooctane-1-carboxylate](/img/structure/B2622008.png)


![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide](/img/structure/B2622013.png)


![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)

![N-cyclopentyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622028.png)

